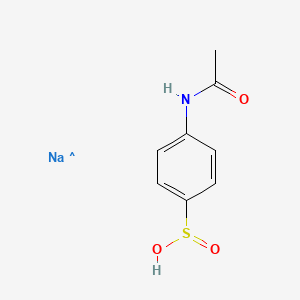
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative It is characterized by its specific stereochemistry, which is crucial for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through various catalytic processes. For instance, the use of chiral auxiliaries or chiral catalysts in the synthesis can help in obtaining the desired enantiomer with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields, which is then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as a chiral intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include enzymes like aminotransferases and dehydrogenases, which play a role in its metabolic conversion.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, which has different biological activities.
(2R,3R)-2-Amino-3-hydroxybutanoic acid: A similar compound with a different hydroxyl group position.
(2R,3R)-2-Amino-4-hydroxybutanoic acid: Another similar compound with a different methyl group position.
Uniqueness
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid is unique due to its specific stereochemistry, which is crucial for its biological activity. Its ability to interact with specific enzymes and receptors makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
YMRZLZUJZNHRLO-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@H](C(=O)O)N |
Canonical SMILES |
CC(CO)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)







![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B12822556.png)
